Product packaging for 3-Bromo-6-chloro-2,5-dimethylpyridine(Cat. No.:CAS No. 2442597-64-8)

3-Bromo-6-chloro-2,5-dimethylpyridine

Cat. No.: B2834207
CAS No.: 2442597-64-8
M. Wt: 220.49
InChI Key: WJYWIIKJRQAUEB-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2,5-dimethylpyridine (CAS 2442597-64-8) is a high-purity halogenated picoline derivative of significant value in chemical research and development. This compound, with a molecular formula of C₇H₇BrClN and a molecular weight of 220.49 g/mol, serves as a versatile building block, particularly in the synthesis of more complex molecules for the agrochemical and pharmaceutical industries . Its structure, featuring both bromo and chloro substituents on the methyl-substituted pyridine ring, allows for selective functionalization via various metal-catalyzed cross-coupling reactions, making it a critical intermediate for constructing compound libraries and exploring structure-activity relationships . Researchers should note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications . Proper handling procedures are essential. The compound is classified with the signal word "Warning" and carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to use personal protective equipment, handle only in a well-ventilated area, and avoid breathing its dust . For optimal stability, the material should be stored sealed in a dry environment, preferably in a dark place at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrClN B2834207 3-Bromo-6-chloro-2,5-dimethylpyridine CAS No. 2442597-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-3,6-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYWIIKJRQAUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 6 Chloro 2,5 Dimethylpyridine and Analogous Systems

Strategies for Pyridine (B92270) Ring Construction with Dimethyl Substitution

The formation of the pyridine ring with the desired substitution pattern is the foundational step in the synthesis of the target compound. Several classical and modern methods are employed for this purpose, each with its own advantages and limitations.

Hantzsch-Type Cyclization Approaches and Modifications

The Hantzsch pyridine synthesis, first reported in 1881, remains a cornerstone for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines. wikipedia.org This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product, a 1,4-dihydropyridine, is then aromatized to the corresponding pyridine. wikipedia.org

For the synthesis of 2,5-dimethylpyridine (B147104) systems, modifications of the classical Hantzsch synthesis are employed. The selection of appropriate starting materials is key to achieving the desired substitution pattern.

Reactant 1Reactant 2Nitrogen SourceAldehydeAromatization AgentProductReference
Ethyl acetoacetateEthyl acetoacetateAmmonium acetateFormaldehydeNitric Acid/Sulfuric AcidDiethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate nih.gov
Methyl acetoacetateMethyl-3-aminocrotonate-m-Methoxybenzaldehyde-2,6-dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine nih.gov

This table presents examples of Hantzsch-type reactions for the synthesis of dimethyl-substituted pyridine precursors.

Modifications to the traditional Hantzsch synthesis often focus on improving yields, simplifying the procedure, and employing milder reaction conditions. For instance, the use of microwave irradiation has been shown to accelerate the reaction. nih.gov

Multistep Organic Synthesis Techniques for Substituted Pyridines

Beyond single-pot cyclizations, multistep sequences provide a versatile platform for the synthesis of highly substituted pyridines, allowing for the precise introduction of various functional groups. These methods often involve the construction of an acyclic precursor that is subsequently cyclized to form the pyridine ring.

One illustrative multistep approach to a substituted pyridine, analogous to the target system, involves the following key transformations:

Initial Condensation: A Knoevenagel condensation between an active methylene (B1212753) compound and an aldehyde can form a crucial C-C bond for the pyridine backbone.

Michael Addition: Subsequent Michael addition of a second active methylene compound or an enamine introduces the remaining carbon atoms required for the ring.

Cyclization and Aromatization: The resulting 1,5-dicarbonyl compound or a related intermediate is then cyclized with a nitrogen source, such as ammonia, followed by oxidation to yield the aromatic pyridine ring.

This stepwise approach offers greater control over the substitution pattern compared to some one-pot multicomponent reactions.

Novel Approaches for Highly Functionalized Pyridines

Modern organic synthesis has seen the emergence of novel and powerful methods for constructing complex heterocyclic systems. These approaches often utilize transition-metal catalysis or cascade reactions to achieve high levels of efficiency and selectivity.

Recent advancements in pyridine synthesis include:

Formal [3+3] Cycloaddition: An organocatalyzed formal [3+3] cycloaddition between enamines and unsaturated aldehydes or ketones provides a practical route to tri- and tetrasubstituted pyridines. nih.gov

Multicomponent Reactions using Nanocatalysts: The use of various nanoparticles as catalysts in multicomponent reactions has been explored for the synthesis of polyfunctionalized pyridines. rsc.org

Aza-Wittig/Diels-Alder Sequences: A three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes formed via a catalytic intermolecular aza-Wittig reaction. nih.gov

Cyclization Reactions with Pyridinium (B92312) 1,4-Zwitterions: Sulfur-based pyridinium 1,4-zwitterions have been utilized as versatile building blocks in cyclization reactions to synthesize polysubstituted thiophenes and other heterocycles. mdpi.com

These novel methods offer access to a wide range of highly functionalized pyridines that may be difficult to prepare using traditional techniques.

Regioselective Introduction of Halogen Substituents

With the dimethyl-substituted pyridine core in hand, the next critical step is the regioselective introduction of bromine and chlorine atoms at the 3- and 6-positions, respectively. Direct halogenation of the electron-deficient pyridine ring can be challenging and often requires harsh conditions, leading to mixtures of products. tcichemicals.com Therefore, strategies that control the position of halogenation are essential.

Directed Halogenation Techniques for Pyridine Rings

Directed ortho-metalation is a powerful strategy for the functionalization of specific C-H bonds adjacent to a directing group. In the context of pyridine synthesis, a substituent on the ring can direct a metalating agent (e.g., an organolithium reagent) to an adjacent position, which can then be quenched with an electrophilic halogen source.

For instance, a cyano group has been effectively used as a directing group in palladium-catalyzed ortho-halogenation (iodination, bromination, and chlorination) of arylnitriles. organic-chemistry.org This approach allows for high selectivity and is compatible with a range of functional groups. While not directly on a simple dimethylpyridine, this principle can be applied to appropriately functionalized pyridine precursors.

Another strategy involves the inherent directing effects of substituents already present on the ring. The electronic properties of the methyl groups at the 2- and 5-positions will influence the regioselectivity of electrophilic aromatic substitution, although this effect alone may not be sufficient to achieve the desired 3,6-dihalogenation pattern with high precision.

Control of Substitution Patterns via Electronic Manipulation (e.g., N-Oxidation)

A widely employed and effective strategy to control the regioselectivity of reactions on the pyridine ring is through the formation of a pyridine N-oxide. The N-oxide group significantly alters the electronic properties of the ring, activating the positions ortho (2- and 6-) and para (4-) to the nitrogen for both nucleophilic and electrophilic attack. organic-chemistry.orgsemanticscholar.org

Halogenation of pyridine N-oxides often proceeds with high regioselectivity, typically favoring the 2- or 4-positions. nih.govresearchgate.net This provides a reliable method for introducing a halogen at these positions. Subsequent deoxygenation of the N-oxide restores the pyridine ring.

The regioselectivity of halogenation on pyridine N-oxides is highly dependent on the reaction conditions and the nature of the halogenating agent. For instance, the use of oxalyl chloride or bromide in the presence of a base can lead to efficient and regioselective halogenation of unsymmetrical pyridine N-oxides, with the halide being incorporated at the more electron-deficient side. researchgate.net

SubstrateHalogenating AgentActivatorProduct(s)RegioselectivityReference
Fused Pyridine N-OxidesTetrabutylammonium bromidep-Toluenesulfonic anhydrideC2-brominated fused pyridinesHigh C2-selectivity nih.gov
Fused Azine N-OxidesTetrabutylammonium bromideTosic anhydrideC2-brominated compoundsExcellent regioselectivity nih.gov
Unsymmetrical Pyridine N-OxidesOxalyl chloride/bromideTriethylamine2-HalopyridinesHigh regioselectivity researchgate.net
2-AminopyridinesLiCl/LiBrSelectfluorChlorinated/Brominated PyridinesHigh regioselectivity rsc.org

This table illustrates the control of regioselectivity in the halogenation of pyridine N-oxides and related systems through various reagents and activators.

By strategically employing N-oxidation, one can selectively introduce a halogen at a specific position, which can then be followed by further transformations to achieve the desired 3-bromo-6-chloro-2,5-dimethylpyridine structure. For example, chlorination of 2,5-dimethylpyridine N-oxide would be expected to yield 6-chloro-2,5-dimethylpyridine N-oxide. After deoxygenation, a subsequent directed bromination could then be employed to introduce the bromine atom at the 3-position.

Advanced Cross-Coupling Reactions for Pyridine Derivatization

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming carbon-carbon and carbon-heteroatom bonds, significantly advancing the synthesis of functionalized pyridine derivatives. rsc.orgethernet.edu.et These methods allow for the precise introduction of a wide array of substituents onto the pyridine ring, which is a common motif in pharmaceuticals and functional materials. ethernet.edu.et The portfolio of such reactions includes, but is not limited to, the Suzuki-Miyaura, Stille, Sonogashira, Negishi, Kumada, and Buchwald-Hartwig reactions, each offering unique advantages depending on the desired transformation and substrate scope. researchgate.netnih.gov The choice of catalyst, typically based on palladium, nickel, or copper, along with specific ligands and reaction conditions, is crucial for achieving high efficiency and selectivity in the derivatization of pyridine systems. researchgate.netresearchgate.net

Suzuki-Miyaura Cross-Coupling for Arylation of Halogenated Pyridines

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for the arylation of halogenated pyridines. researchgate.netmdpi.com This reaction involves the palladium-catalyzed coupling of a halo-pyridine with an organoboron reagent, typically an arylboronic acid or its ester. researchgate.netacs.org The reaction is highly valued for its operational simplicity, the commercial availability and stability of the organoboron reagents, and its tolerance of a broad range of functional groups, often proceeding under relatively mild conditions. mdpi.comnih.gov For dihalogenated pyridines like this compound, the inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for selective functionalization.

The success of a Suzuki-Miyaura coupling hinges on the careful optimization of the catalytic system and reaction parameters. Key components include the palladium source, the ligand, the base, and the solvent system. researchgate.net Different palladium precatalysts, such as palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be employed. mdpi.comnih.gov The choice of ligand is critical, as it influences the stability and reactivity of the catalytic species. nih.gov Sterically hindered alkyl phosphine (B1218219) ligands can promote the coupling of challenging substrates, while N-heterocyclic carbene (NHC) ligands have also shown great efficacy. nih.govnih.gov The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step, and the solvent (e.g., dioxane, toluene, aqueous mixtures) can significantly impact reaction rates and yields. mdpi.comnih.gov Microwave irradiation has been shown to accelerate these reactions, often leading to improved yields in shorter timeframes. medjchem.com

ParameterVariationEffect on ReactionReference
Palladium SourcePd(OAc)₂, Pd(PPh₃)₄, (SIPr)Pd(allyl)ClThe choice of precatalyst can affect reaction efficiency. Pd(OAc)₂ is often effective, while specialized catalysts like (SIPr)Pd(allyl)Cl can be used for specific applications. mdpi.comnih.govmedjchem.com
LigandPhosphines (e.g., PPh₃, Xantphos, Ad₂PⁿBu), N-Heterocyclic Carbenes (NHCs)Ligands stabilize the Pd center and facilitate key steps like oxidative addition and reductive elimination. Bulky ligands can improve yields for sterically hindered substrates. nih.govnih.govresearchgate.net
BaseK₂CO₃, K₃PO₄, Cs₂CO₃, LiOᵗBuThe base is essential for the activation of the boronic acid. The strength and nature of the base can influence selectivity and yield. mdpi.comnih.gov
Solvent1,4-Dioxane, Toluene, DMF, Aqueous Mixtures (e.g., Dioxane/H₂O)Solvent choice affects solubility and catalyst stability. Aqueous mixtures can sometimes enhance reaction rates. mdpi.comnih.gov
Energy SourceConventional Heating, Microwave IrradiationMicrowave heating can dramatically reduce reaction times and improve yields. researchgate.netmedjchem.com

In dihalogenated pyridines containing both bromine and chlorine, such as this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed oxidative addition allows for selective mono-arylation. researchgate.net By carefully controlling the reaction conditions—using a stoichiometric amount of the boronic acid and milder temperatures—the Suzuki-Miyaura coupling can be directed to occur exclusively at the more labile C-Br position.

Achieving diarylation requires more forcing conditions to cleave the stronger C-Cl bond. This typically involves higher temperatures, longer reaction times, and an excess of the organoboron reagent. In some systems, the choice of ligand and catalyst can be used to override the intrinsic reactivity, although this is less common for simple bromo-chloro systems. nih.gov This stepwise functionalization is a powerful strategy for the synthesis of unsymmetrically substituted pyridines, where a second, different aryl group can be introduced at the chlorine position in a subsequent coupling step. researchgate.net

Other Metal-Catalyzed Coupling Reactions for Pyridine Derivatives

While the Suzuki-Miyaura reaction is prevalent, several other metal-catalyzed cross-coupling reactions are highly effective for the derivatization of halogenated pyridines. ethernet.edu.etresearchgate.net These alternative methods expand the range of accessible structures by utilizing different organometallic reagents and tolerating different functional groups.

Stille Coupling: This reaction uses organotin reagents and is known for its tolerance of a wide variety of functional groups, though the toxicity of tin compounds is a drawback. researchgate.net

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl halides, providing a direct route to alkynylpyridines. researchgate.net

Kumada and Negishi Couplings: These reactions employ highly reactive organomagnesium (Grignard) and organozinc reagents, respectively. They are particularly useful for introducing alkyl groups and can be effective for coupling less reactive aryl chlorides. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds by coupling aryl halides with amines, providing a powerful tool for synthesizing aminopyridines. researchgate.net

Heck Reaction: This reaction couples aryl halides with alkenes to form substituted alkenes. nih.gov

Reaction NameOrganometallic ReagentBond FormedKey AdvantagesReference
Suzuki-MiyauraOrganoboron (R-B(OH)₂)C-C (Aryl, Alkyl)Stable, non-toxic reagents; broad functional group tolerance. nih.govdicp.ac.cn
StilleOrganotin (R-SnR'₃)C-C (Aryl, Alkyl, Vinyl)Excellent functional group tolerance; neutral conditions. researchgate.net
SonogashiraTerminal AlkyneC-C (Alkynyl)Direct route to alkynes; often mild conditions. researchgate.net
KumadaOrganomagnesium (R-MgX)C-C (Aryl, Alkyl)High reactivity; useful for less reactive halides. nih.gov
NegishiOrganozinc (R-ZnX)C-C (Aryl, Alkyl)High reactivity and functional group tolerance. nih.gov
Buchwald-HartwigAmine (R₂NH)C-NPrimary method for C-N bond formation. researchgate.net
HeckAlkeneC-C (Vinyl)Direct vinylation of aryl halides. nih.gov

Nucleophilic Aromatic Substitution in Halogenated Pyridines

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for functionalizing electron-deficient aromatic systems like halogenated pyridines. wikipedia.org The presence of the electronegative ring nitrogen atom lowers the electron density of the pyridine ring, making it susceptible to attack by nucleophiles. quimicaorganica.org This effect is most pronounced at the positions ortho (2,6) and para (4) to the nitrogen, as the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the nitrogen atom. wikipedia.orgyoutube.com

In this addition-elimination mechanism, the rate-determining step is typically the initial attack of the nucleophile. sci-hub.se Consequently, the reactivity of the leaving group often follows the order F > Cl > Br > I, which is inverse to the order of halide leaving group ability in SN1/SN2 reactions. sci-hub.se This is because a more electronegative halogen enhances the electrophilicity of the carbon atom being attacked. A wide range of nucleophiles, including alkoxides, thiolates, amines, and carbanions, can be used to displace halogens from the pyridine ring. sci-hub.se Microwave irradiation has been shown to dramatically decrease reaction times for these substitutions. sci-hub.se

Nucleophile TypeExample NucleophileProduct TypeReference
OxygenSodium Phenoxide (PhONa), Benzyl Alcohol (PhCH₂OH)Aryloxy/Alkoxypyridines sci-hub.se
SulfurSodium Thiophenoxide (PhSNa), Sodium Methanethiolate (MeSNa)Arylthio/Alkylthiopyridines sci-hub.se
NitrogenAmmonia (NH₃), Amines (RNH₂)Aminopyridines wikipedia.orgyoutube.com
CarbonPhenylacetonitrile (PhCH₂CN)Substituted Phenylacetonitriles sci-hub.se

One-Pot and Cascade Synthesis Approaches for Complex Pyridine Architectures

To improve synthetic efficiency, reduce waste, and simplify purification processes, chemists are increasingly turning to one-pot and cascade (or tandem) reaction sequences. nih.gov These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel without isolating intermediates. researchgate.net Such approaches are highly valuable for the rapid construction of complex pyridine-containing molecules from simpler precursors.

Examples include one-pot procedures that combine cross-coupling reactions with subsequent cyclizations or other functional group transformations. researchgate.net For instance, a Suzuki coupling could be followed by an intramolecular Heck reaction to build a polycyclic aromatic system. Another approach involves multicomponent reactions where three or more reactants combine in a single operation to form the pyridine core. A base-promoted annulation of aromatic terminal alkynes with benzamides has been reported as a one-pot method to synthesize 3,5-diaryl pyridines. mdpi.com These advanced synthetic strategies offer a powerful means to access diverse and complex pyridine architectures with high levels of atom and step economy. nih.govnih.gov

Mechanistic Organic Chemistry and Reactivity of 3 Bromo 6 Chloro 2,5 Dimethylpyridine

Reaction Pathways of Halogenated Pyridines

The presence of two distinct halogen atoms on the pyridine (B92270) ring, along with two methyl groups, endows 3-Bromo-6-chloro-2,5-dimethylpyridine with a rich and varied reaction landscape. The inherent electronic properties of the pyridine nucleus, characterized by its electron-deficient nature, are further modulated by the inductive and mesomeric effects of the substituents, leading to specific reaction pathways.

Halogenated pyridines are susceptible to nucleophilic aromatic substitution (SNAr) reactions, a process facilitated by the electron-withdrawing nature of the nitrogen atom, which stabilizes the negatively charged intermediate (Meisenheimer complex). In the case of this compound, the relative reactivity of the bromine and chlorine atoms towards nucleophilic displacement is a key consideration.

Generally, in SNAr reactions of heteroaromatic halides, the leaving group ability follows the order F > Cl > Br > I. However, the position of the halogen on the pyridine ring significantly influences its reactivity. Halogens at the 2- and 4-positions are more readily displaced by nucleophiles due to the effective stabilization of the intermediate by the nitrogen atom through resonance.

While specific experimental data for this compound is scarce in the literature, studies on analogous compounds such as 3-bromo-2-chloro-6-methylpyridine (B65680) indicate that the halogen atoms are susceptible to nucleophilic substitution. The chlorine atom at the 6-position is analogous to a 2-position halogen and is thus activated towards nucleophilic attack. The bromine at the 3-position is less activated. Therefore, nucleophilic substitution would be expected to occur preferentially at the C6-Cl bond.

NucleophileExpected Major ProductReaction Type
Sodium methoxide3-Bromo-6-methoxy-2,5-dimethylpyridineSNAr
Ammonia (B1221849)6-Amino-3-bromo-2,5-dimethylpyridineSNAr
Sodium thiophenoxide3-Bromo-2,5-dimethyl-6-(phenylthio)pyridineSNAr

Regioselectivity in the reactions of this compound is governed by a combination of electronic and steric factors.

Nucleophilic Reactions: As discussed, nucleophilic attack is favored at the C6 position due to the stabilization of the intermediate by the nitrogen atom. The methyl groups at the 2- and 5-positions can exert some steric hindrance, potentially modulating the rate of reaction but are unlikely to change the preferred site of attack.

Electrophilic Reactions: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. acs.org When such reactions do occur, they typically proceed at the 3- and 5-positions, which are comparatively less electron-deficient. In this compound, the 4-position is the only available site for electrophilic attack. The presence of two electron-donating methyl groups at the 2- and 5-positions may slightly activate the ring towards electrophilic substitution at the 4-position, though harsh reaction conditions would likely still be required.

Reaction TypeReagentExpected Major Product
NitrationHNO3/H2SO43-Bromo-6-chloro-2,5-dimethyl-4-nitropyridine
BrominationBr2/FeBr3No reaction or low yield

Oxidative Addition Mechanisms in Cross-Coupling with Transition Metals

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyridines. The key step in these catalytic cycles is the oxidative addition of the carbon-halogen bond to a low-valent transition metal center, typically Pd(0). For this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.

The general order of reactivity for oxidative addition is C–I > C–Br > C–Cl > C–F. This selectivity is primarily attributed to the difference in bond dissociation energies. Consequently, the C3-Br bond in this compound is expected to be significantly more reactive towards oxidative addition than the C6-Cl bond. This allows for regioselective cross-coupling reactions at the 3-position while leaving the 6-chloro substituent intact for subsequent transformations.

Frontier Molecular Orbital (FMO) theory provides a framework for understanding the reactivity and selectivity in chemical reactions. researchgate.net The key interactions are between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In the context of oxidative addition, the interaction between the HOMO of the Pd(0) catalyst and the LUMO of the aryl halide is crucial.

The LUMO of a halogenated pyridine is a π* orbital, and its energy and localization are influenced by the substituents. Halogen atoms lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack and oxidative addition. The LUMO is typically localized on the carbon atoms bearing the halogen substituents. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond correlates with a lower energy barrier for the oxidative addition process. While specific computational studies on this compound are not available, analysis of related dihalogenated pyridines suggests that the LUMO will have significant coefficients on both C3 and C6, with the interaction at the C-Br bond being energetically more favorable for oxidative addition.

The inherent difference in reactivity between C-Br and C-Cl bonds provides a reliable method for achieving site-selectivity in the cross-coupling reactions of this compound. By carefully choosing the reaction conditions, such as the palladium catalyst, ligand, base, and temperature, it is possible to selectively functionalize the C3 position.

For instance, in a Suzuki-Miyaura coupling reaction, an arylboronic acid would be expected to couple at the C3 position, affording a 3-aryl-6-chloro-2,5-dimethylpyridine. This product could then undergo a second cross-coupling reaction at the C6 position under more forcing conditions.

Coupling ReactionReagentExpected Product
Suzuki-MiyauraArylboronic acid, Pd(PPh3)4, base3-Aryl-6-chloro-2,5-dimethylpyridine
SonogashiraTerminal alkyne, PdCl2(PPh3)2, CuI, base3-Alkynyl-6-chloro-2,5-dimethylpyridine
Buchwald-HartwigAmine, Pd catalyst, ligand, base3-Amino-6-chloro-2,5-dimethylpyridine

This table is illustrative and based on the differential reactivity of C-Br and C-Cl bonds in cross-coupling reactions.

Proton Exchange and Deprotonation Mechanisms

The basicity of the pyridine nitrogen is influenced by the electronic effects of the ring substituents. The electron-withdrawing nature of the bromine and chlorine atoms in this compound reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to pyridine itself. Protonation occurs at the nitrogen lone pair, which is not part of the aromatic π-system. acs.org

Selective Ortho-Deuteration in N-Heterocyclic Oxides and Halopyridines

Selective incorporation of deuterium (B1214612) into specific positions of a molecule is a powerful tool for mechanistic studies and for enhancing the metabolic stability of pharmaceuticals. In halopyridines, one of the most effective methods for achieving high regioselectivity is through a process known as directed ortho-metalation (DoM). unblog.frresearchgate.net This strategy utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific adjacent C-H bond. baranlab.org

In the context of halopyridines, the halogen atom itself can function as a DMG. The process involves treating the halopyridine with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures. researchgate.net The base selectively abstracts a proton from the position ortho to the halogen atom, forming a lithiated intermediate. This regioselectivity is driven by the coordination of the lithium base to the Lewis basic halogen, creating a complex-induced proximity effect that favors deprotonation at the nearest site. baranlab.org This lithiated species can then be quenched with a deuterium source, like deuterium oxide (D₂O), to install a deuterium atom with high precision. researchgate.net

Studies on various halopyridines have demonstrated the efficacy of this method. For instance, 3-chloropyridine, 3-bromopyridine, and 2-chloropyridine (B119429) all undergo regioselective ortho-lithiation when treated with LDA, and subsequent quenching provides the corresponding ortho-deuterated products in good to excellent yields. researchgate.net

Halopyridine SubstratePosition of LithiationResulting Deuterated Product
3-ChloropyridineC44-Deutero-3-chloropyridine
3-BromopyridineC44-Deutero-3-bromopyridine
2-ChloropyridineC33-Deutero-2-chloropyridine

While DoM is a primary method, other catalytic systems using metals like iridium or iron have also been developed for H/D exchange reactions on arenes and heteroarenes, sometimes offering complementary selectivity. researchgate.netnih.gov

Role of Acidity and Anion Stability in Reaction Mechanisms

The success of reactions like selective ortho-deuteration via metalation is fundamentally governed by the acidity of the ring protons and the stability of the resulting carbanionic intermediate. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which increases the acidity of its C-H bonds compared to those in benzene. youtube.com

The presence of halogen substituents further enhances the acidity of adjacent protons through their inductive electron-withdrawing effect. This effect lowers the pKa of the ortho C-H bond, making it the most favorable site for deprotonation by a strong base. baranlab.org This increased acidity is a key factor enabling the high regioselectivity of the directed ortho-metalation process. researchgate.net

Once deprotonation occurs, the stability of the resulting aryl anion is crucial for the reaction to proceed. The negative charge on the carbon atom is stabilized by several factors:

Inductive Effect : The adjacent electronegative halogen atom helps to withdraw electron density, thereby stabilizing the negative charge.

Hybridization : The carbanion is on an sp²-hybridized carbon, which has more s-character than an sp³ carbon. The greater s-character means the lone pair of electrons is held closer to the nucleus, leading to greater stability.

Coordination : In the case of lithiation, the lithium cation coordinates with the carbanion, providing electrostatic stabilization.

The stability of this anionic intermediate allows it to exist long enough to react with an electrophile, such as D₂O in deuteration reactions. researchgate.net In the absence of a stable intermediate, the reaction would either fail to occur or proceed through less selective pathways. The interplay between proton acidity and anion stability is therefore central to controlling the reactivity and selectivity of functionalization reactions on the halopyridine scaffold. nih.gov

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise structural framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic proton and the two methyl groups. The sole aromatic proton at the C4 position is expected to appear as a singlet, with its chemical shift influenced by the adjacent chloro and methyl groups. The two methyl groups at the C2 and C5 positions will also each produce a singlet, with their respective chemical shifts being slightly different due to the varying electronic environments imparted by the neighboring bromine and chlorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide crucial information about the carbon skeleton. Six distinct signals would be expected, corresponding to the five carbons of the pyridine (B92270) ring and the two methyl carbons. The chemical shifts of the ring carbons would be significantly influenced by the attached substituents. The carbons bearing the bromine (C3) and chlorine (C6) atoms would exhibit characteristic shifts due to the deshielding effects of these electronegative halogens.

Expected ¹H and ¹³C NMR Data for 3-Bromo-6-chloro-2,5-dimethylpyridine

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H4 Singlet -
CH₃ (at C2) Singlet -
CH₃ (at C5) Singlet -
C2 - Affected by methyl group
C3 - Affected by bromine
C4 - Affected by aromatic proton
C5 - Affected by methyl group

Note: The table indicates the expected signals. Precise chemical shifts require experimental determination.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

HH-COSY (Homonuclear Correlation Spectroscopy): This experiment would be of limited utility for this specific molecule in terms of proton-proton correlations, as the aromatic proton and the two methyl groups are expected to be isolated spin systems (singlets) with no vicinal proton neighbors to couple with.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be instrumental in differentiating between the types of carbon atoms. A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 spectrum would only show signals for CH carbons. This would allow for the definitive identification of the aromatic CH carbon and the two methyl carbons.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the various vibrational modes of the substituted pyridine ring and the methyl groups. Key expected absorptions include:

C-H stretching vibrations of the aromatic ring and methyl groups, typically observed in the 3100-2850 cm⁻¹ region.

C=C and C=N stretching vibrations of the pyridine ring, which give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ region.

C-H bending vibrations of the methyl groups.

C-Cl and C-Br stretching vibrations , which are expected to appear in the lower frequency "fingerprint" region of the spectrum, generally below 800 cm⁻¹.

Raman spectroscopy provides complementary information to FTIR. For halogenated pyridines, the ring breathing mode, which involves the symmetric expansion and contraction of the entire pyridine ring, is often a strong and characteristic band in the Raman spectrum. The position of this band is sensitive to the substitution pattern and provides a valuable fingerprint for the molecule. The C-Cl and C-Br stretching vibrations are also Raman active and would be observed in their characteristic frequency regions.

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected FTIR Wavenumber (cm⁻¹) Expected Raman Shift (cm⁻¹)
Aromatic C-H Stretch 3100-3000 3100-3000
Aliphatic C-H Stretch 3000-2850 3000-2850
C=C, C=N Ring Stretch 1600-1400 1600-1400
Pyridine Ring Breathing Weak Strong, characteristic
C-Cl Stretch < 800 < 800

Note: This table presents expected ranges for the vibrational modes.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₇BrClN), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula.

A key feature in the mass spectrum would be the characteristic isotopic pattern of the molecular ion peak [M]⁺. This pattern arises from the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion, with predictable relative intensities, providing strong evidence for the presence of one bromine and one chlorine atom in the molecule.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure and Intermolecular Interactions

A thorough review of scientific literature and crystallographic databases indicates that the crystal structure of this compound has not been determined and reported. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal evidence of molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing.

In the absence of experimental SC-XRD data for this compound, a detailed, data-driven analysis of its solid-state structure and specific intermolecular interactions is not possible. Analysis of related structures, such as other halogenated pyridine derivatives, allows for speculation on potential interactions like halogen bonding (e.g., Br···Cl, Br···N, or Cl···N contacts) or π–π stacking interactions between pyridine rings. However, without empirical data, the specific geometric parameters, crystal symmetry, and packing motifs for the title compound remain undetermined.

Should crystallographic data become available, the analysis would typically include the following:

Hypothetical Data Table for Crystallographic Analysis

ParameterHypothetical ValueDescription
Chemical FormulaC₇H₇BrClNThe elemental composition of the molecule.
Formula Weight220.50 g/mol The molar mass of the compound.
Crystal Systeme.g., MonoclinicThe crystal lattice system (e.g., triclinic, monoclinic, orthorhombic).
Space Groupe.g., P2₁/cThe symmetry group of the crystal structure.
a (Å)To be determined (TBD)Unit cell dimension along the a-axis.
b (Å)TBDUnit cell dimension along the b-axis.
c (Å)TBDUnit cell dimension along the c-axis.
α (°)TBDUnit cell angle alpha.
β (°)TBDUnit cell angle beta.
γ (°)TBDUnit cell angle gamma.
Volume (ų)TBDThe volume of the unit cell.
ZTBDThe number of molecules per unit cell.
Density (calculated) (g/cm³)TBDThe calculated density of the crystal.
R-factorTBDA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

A detailed discussion would follow the presentation of such data, focusing on intramolecular features like bond lengths and angles within the pyridine ring and the nature of intermolecular forces, such as the aforementioned halogen bonds, hydrogen bonds, or van der Waals forces, that dictate the supramolecular architecture.

Computational Chemistry and Theoretical Modeling of 3 Bromo 6 Chloro 2,5 Dimethylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties and structures of halogenated organic molecules. nih.govnih.gov DFT calculations offer a balance between computational cost and accuracy, making them suitable for molecules of this size. These calculations are used to optimize the molecular geometry to its lowest energy state and to determine its fundamental electronic properties.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For halogenated pyridines, a careful selection is crucial to accurately model the electronic effects of the halogen atoms.

Functionals: Hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, are often favored. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for organic molecules, providing reliable geometric and electronic property predictions. mostwiedzy.plresearchgate.net Other functionals, such as those from the Minnesota family (e.g., M06-2X), are also employed, particularly for systems where non-covalent interactions are significant. nih.gov

Basis Sets: The basis set defines the set of mathematical functions used to build the molecular orbitals. For molecules containing heavy atoms like bromine and chlorine, Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly used. nih.govresearchgate.net The inclusion of polarization functions (d,p) is essential to describe the anisotropic nature of electron density around the atoms. Furthermore, diffuse functions (+) are important for accurately modeling systems with potential non-covalent interactions and for a better description of the electron distribution far from the nucleus. mostwiedzy.pl For high-accuracy studies of halogen bonding, Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) or the DGDZVP basis set, which has shown excellent performance for halogen bonds, may be selected. acs.orgresearchgate.netnih.gov

A typical level of theory for calculations on 3-Bromo-6-chloro-2,5-dimethylpyridine would be B3LYP/6-311++G(d,p), which provides a robust description of both the molecular structure and its electronic properties.

Geometry optimization is a computational process that determines the three-dimensional arrangement of atoms in a molecule corresponding to the minimum energy on the potential energy surface. For this compound, DFT calculations predict a planar pyridine (B92270) ring, which is characteristic of aromatic systems. The substituents (bromo, chloro, and two methyl groups) lie in or very close to the plane of the ring.

The calculations provide precise values for bond lengths, bond angles, and dihedral angles. The presence of electron-donating methyl groups and electron-withdrawing halogen substituents influences the geometry of the pyridine ring. For instance, the C-C and C-N bond lengths within the ring may deviate slightly from those in unsubstituted pyridine due to electronic perturbations. The C-Br and C-Cl bond lengths are also key parameters obtained from these calculations. Conformational analysis for this molecule is relatively straightforward due to the rigidity of the pyridine ring, with the primary focus being the rotational orientation of the methyl group hydrogens.

ParameterPredicted Value
C2-C3 Bond Length~1.40 Å
C3-C4 Bond Length~1.39 Å
C4-C5 Bond Length~1.41 Å
C5-N1 Bond Length~1.34 Å
N1-C6 Bond Length~1.33 Å
C6-C2 Bond Length~1.38 Å
C3-Br Bond Length~1.90 Å
C6-Cl Bond Length~1.74 Å
C2-N1-C6 Bond Angle~117°
C3-C2-N1 Bond Angle~123°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to describe chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.commdpi.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. mdpi.com

For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the pyridine ring and the electron-donating methyl groups. The LUMO is likely to be a π*-antibonding orbital, with contributions from the carbon atoms and the electron-withdrawing halogen substituents. The energy of this gap can be used to predict the energy of the lowest-lying electronic transitions, which corresponds to the absorption of light in the UV-visible spectrum. mdpi.com DFT calculations provide quantitative values for these energy levels. nih.gov

ParameterPredicted Energy (eV)
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Gap (ΔE)4.5 to 5.5 eV

The distribution of the HOMO and LUMO across the molecule is determined by the squares of the orbital coefficients on each atom. This distribution is key to predicting the regioselectivity of chemical reactions.

Electrophilic Attack: An electrophile will preferentially attack the atomic site with the largest coefficient in the HOMO, as this is the region of highest electron density and the most favorable site for electron donation.

Nucleophilic Attack: A nucleophile will tend to attack the atomic site with the largest coefficient in the LUMO, which represents the most electron-deficient region and the most favorable site for electron acceptance.

In this compound, the electron-donating methyl groups increase the electron density on the pyridine ring, influencing the HOMO distribution. Conversely, the electronegative bromine and chlorine atoms withdraw electron density, affecting the LUMO distribution. Computational analysis of the orbital coefficients can therefore pinpoint the most reactive sites, providing a theoretical rationale for observed reaction outcomes. chemrxiv.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. academie-sciences.fr This analysis is particularly useful for understanding charge distribution, hyperconjugative interactions, and intermolecular forces like halogen bonding.

NBO analysis quantifies the delocalization of electron density between filled "donor" NBOs (e.g., bonding orbitals, lone pairs) and empty "acceptor" NBOs (e.g., antibonding orbitals). The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). academie-sciences.fr A higher E(2) value indicates a stronger interaction.

For this compound, NBO analysis can reveal:

Charge Distribution: The natural atomic charges on each atom, providing insight into the molecule's electrostatic potential.

Hyperconjugation: Interactions such as the delocalization of electron density from the C-H σ bonds of the methyl groups into the π* antibonding orbitals of the pyridine ring.

Halogen Bonding Propensity: The analysis can characterize the σ-hole, a region of positive electrostatic potential on the outermost portion of the halogen atoms (Br and Cl), which is crucial for forming halogen bonds with electron donors. nih.govacs.org

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP(1) N1π(C2-C3)HighLone Pair Delocalization
LP(1) N1π(C5-C6)HighLone Pair Delocalization
π(C2-C3)π(C4-C5)Moderateπ-conjugation
LP(3) Brσ(C2-C3)LowHalogen Lone Pair Delocalization
LP(3) Clσ*(C5-C6)LowHalogen Lone Pair Delocalization

Mechanistic Insights from Computational Studies

Computational studies are instrumental in elucidating the intricate details of chemical reactions involving this compound. By modeling the interactions between molecules at an atomic level, researchers can map out the most likely pathways for chemical transformations.

Computational analysis, particularly using Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. For substituted pyridines like this compound, nucleophilic aromatic substitution (SNAr) is a primary reaction pathway. DFT calculations can model the entire reaction coordinate, identifying key intermediates and transition states.

The SNAr mechanism typically proceeds via a two-step addition-elimination process. A nucleophile attacks the electron-deficient pyridine ring, forming a high-energy intermediate known as a Meisenheimer complex. This is followed by the departure of a leaving group. Computational studies on similar halopyridines have shown that the nature and position of the substituents significantly influence the stability of the transition states and, consequently, the reaction rate. For instance, the presence of electron-withdrawing groups generally stabilizes the Meisenheimer complex and facilitates the reaction. In the case of this compound, both bromine and chlorine atoms act as electron-withdrawing groups, activating the ring towards nucleophilic attack.

Transition state theory, combined with computational methods, allows for the calculation of activation energies, providing quantitative predictions of reaction kinetics. Studies on the reactions of substituted pyridines with nucleophiles have demonstrated that the energy barrier for the formation of the transition state is a critical determinant of the reaction's feasibility nih.govresearchgate.netnih.gov. The specific locations of the bromo and chloro substituents on the pyridine ring of this compound will dictate the regioselectivity of nucleophilic attack, a feature that can be precisely modeled.

Table 1: Key Aspects of SNAr Mechanism Elucidation via Computational Studies

Aspect Description Computational Method
Intermediate Identification Characterization of the Meisenheimer complex. Geometry Optimization
Transition State Analysis Determination of the energy and structure of transition states. Frequency Calculations
Activation Energy Calculation Prediction of the energy barrier for the reaction. Single-Point Energy Calculations

| Reaction Pathway Mapping | Following the intrinsic reaction coordinate (IRC) to connect reactants, transition states, and products. | IRC Calculations |

The acidity of a molecule, quantified by its pKa value, is a fundamental property that influences its reactivity. Computational methods provide a reliable means of predicting pKa values, which can be challenging to determine experimentally for all compounds. Various computational approaches, including those based on semiempirical methods and DFT, have been developed for the accurate prediction of pKa values for substituted pyridines nih.govresearchgate.net.

The predicted pKa value has a direct correlation with reaction pathways. For instance, in reactions where the pyridine nitrogen acts as a nucleophile or a base, a lower pKa indicates reduced reactivity in this regard. In the context of SNAr reactions, the pKa of the conjugate acid of the pyridine can influence the protonation state of the molecule in a given medium, which in turn can affect the reaction rate and mechanism.

Table 2: Predicted Substituent Effects on the pKa of this compound

Substituent Position Electronic Effect Predicted Impact on pKa
Bromo 3 Electron-withdrawing Decrease
Chloro 6 Electron-withdrawing Decrease
Methyl 2 Electron-donating Increase

Prediction of Reactive Sites and Electrophilic/Nucleophilic Behavior

Computational chemistry offers powerful tools for predicting the reactive sites within a molecule and characterizing its electrophilic and nucleophilic behavior. Methods such as Molecular Electrostatic Potential (MEP) analysis and Fukui function calculations are commonly employed for this purpose mdpi.com.

For this compound, the pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing halogen substituents. This makes the ring susceptible to nucleophilic attack. An MEP map would visually represent the electron density distribution, highlighting the electron-poor (electrophilic) regions in blue and the electron-rich (nucleophilic) regions in red. It is anticipated that the carbon atoms bonded to the bromine and chlorine atoms will be significant electrophilic sites.

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a potential nucleophilic site. However, the presence of the electron-withdrawing halogens will reduce its nucleophilicity. DFT-based reactivity descriptors, such as global nucleophilicity, can be calculated to quantify this behavior ias.ac.inresearcher.lifesemanticscholar.org. These calculations can help in predicting whether the molecule is more likely to act as a nucleophile or an electrophile in a given reaction.

The analysis of frontier molecular orbitals (HOMO and LUMO) also provides valuable information. The energy and distribution of the LUMO can indicate the most probable sites for nucleophilic attack, while the HOMO can suggest the sites for electrophilic attack. For this compound, the LUMO is expected to be localized on the pyridine ring, particularly on the carbon atoms bearing the halogen substituents, confirming their electrophilic nature.

Table 3: Predicted Reactive Sites in this compound

Site Predicted Behavior Rationale
Carbon at position 6 (bonded to Cl) Electrophilic Strong electron-withdrawing effect of chlorine and proximity to nitrogen.
Carbon at position 3 (bonded to Br) Electrophilic Electron-withdrawing effect of bromine.

Advanced Synthetic Applications and Material Science Integration

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

Halogenated pyridines are recognized as crucial intermediates in the synthesis of complex heterocyclic systems due to the reactivity of their carbon-halogen bonds, which serve as handles for functionalization through reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. The bromine and chlorine atoms on the pyridine (B92270) ring can exhibit differential reactivity, potentially allowing for selective, stepwise reactions. However, no specific studies demonstrating the utility of 3-Bromo-6-chloro-2,5-dimethylpyridine as a versatile building block in a broad range of heterocyclic syntheses have been found.

Precursors for Functional Organic Materials

The development of functional organic materials often relies on π-conjugated systems, and substituted pyridines can be integral components of these structures.

Synthesis of Azaindolo[3,2,1-jk]carbazoles and Related Systems

The synthesis of azaindolo[3,2,1-jk]carbazoles, which are of interest for their photophysical and electrochemical properties, often involves intramolecular C-H activation or cyclization reactions. catsyn.comresearchgate.netsemanticscholar.org Precursors for these reactions are typically N-aryl carbazoles or related structures, which can be synthesized from halogenated pyridines. For instance, studies show the preparation of precursors using various bromochloropyridines or brominated aminopyridines. researchgate.netsemanticscholar.org However, the literature available does not specifically name this compound as a starting material for any known azaindolo[3,2,1-jk]carbazole derivative.

Development of Conjugated Systems

There is no specific information available in the searched scientific literature regarding the use of this compound in the development of conjugated systems for applications in organic electronics or photonics.

Ligands for Coordination Chemistry and Organometallic Catalysis

Pyridine-based ligands are fundamental in coordination chemistry and catalysis due to the coordinating ability of the nitrogen atom.

Terpyridine Derivatives as Important Ligands for Catalysts and MOFs

Terpyridines are tridentate ligands that form stable complexes with a wide range of metal ions, finding use in catalysis, supramolecular chemistry, and as building blocks for Metal-Organic Frameworks (MOFs). sapphirebioscience.comcymitquimica.comnih.gov The synthesis of substituted terpyridines can be achieved through various methods, including the cross-coupling of halopyridines. sapphirebioscience.com While this suggests a theoretical possibility for using this compound, there are no published examples of its use to create specific terpyridine derivatives.

Pyridine-Type Complexes with Transition-Metal Halides

Simple substituted pyridines can act as ligands, coordinating to transition-metal halides to form complexes with interesting magnetic and structural properties. Research has been conducted on complexes formed between various dimethylpyridine isomers and cobalt(II) halides. chemimpex.com These studies focus on how the position of the methyl groups influences the coordination geometry and thermal stability of the resulting complexes. However, there is no specific research detailing the synthesis or characterization of transition-metal halide complexes involving this compound as the ligand.

Late-Stage Diversification and Modification of Molecular Architectures

Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science that involves the introduction of chemical modifications at a late step in a synthetic sequence. This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR) and the optimization of molecular properties. The distinct reactivity of the bromine and chlorine substituents on the this compound core enables selective functionalization, making it a valuable reagent for such purposes.

The bromine atom at the 3-position is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups, thereby enabling significant structural diversification. For instance, a Suzuki coupling reaction could be employed to introduce a phenyl group, leading to the formation of 6-chloro-2,5-dimethyl-3-phenylpyridine.

Conversely, the chlorine atom at the 6-position can be targeted under different reaction conditions, often requiring more forcing conditions for nucleophilic aromatic substitution or participating in different types of cross-coupling reactions. This differential reactivity provides a handle for sequential modifications, where the bromine is reacted first, followed by functionalization at the chlorine position. This stepwise approach is crucial for the controlled and predictable synthesis of complex molecules.

The methyl groups at the 2- and 5-positions also offer opportunities for modification, although this typically requires more specialized synthetic methods, such as free-radical halogenation followed by substitution. This further expands the potential for creating a diverse set of molecular architectures from a single starting scaffold.

Reaction Type Position Potential Modification
Suzuki Coupling3-position (Br)Aryl, Heteroaryl
Stille Coupling3-position (Br)Alkyl, Aryl, Vinyl
Sonogashira Coupling3-position (Br)Alkynyl
Nucleophilic Aromatic Substitution6-position (Cl)Amines, Alkoxides
Buchwald-Hartwig Amination3-position (Br) or 6-position (Cl)Primary/Secondary Amines

Design and Synthesis of Advanced Scaffolds for Chemical Research

The structural features of this compound make it an attractive starting point for the design and synthesis of advanced chemical scaffolds. A scaffold, in this context, refers to the core structure of a molecule to which various functional groups can be attached. The pyridine ring itself is a common motif in many biologically active compounds and functional materials.

By leveraging the reactivity of the halogen substituents, chemists can construct more elaborate and three-dimensional molecular frameworks. For example, a double cross-coupling reaction, targeting both the bromine and chlorine atoms, could be used to link the pyridine core to two other molecular fragments, creating a larger, more complex scaffold.

Furthermore, the pyridine nitrogen atom can be quaternized or oxidized to an N-oxide, which alters the electronic properties of the ring and can influence the reactivity of the other substituents. These modifications can be used to fine-tune the properties of the resulting scaffold for specific applications in areas such as catalysis, materials science, or as probes for biological systems.

The synthesis of these advanced scaffolds relies on a deep understanding of the reactivity of the starting material and the careful selection of reaction conditions to achieve the desired transformations selectively. The ability to build upon the this compound core in a controlled manner is essential for its utility in the development of novel chemical entities with tailored functions.

Scaffold Design Strategy Key Transformation Resulting Structure
AnnulationIntramolecular cyclizationFused bicyclic or polycyclic systems
Multi-component ReactionsCombining multiple starting materials in one stepHighly complex and diverse structures
Sequential Cross-CouplingStepwise functionalization of Br and ClAsymmetrical, highly substituted pyridines

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-Bromo-6-chloro-2,5-dimethylpyridine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves halogenation or cross-coupling reactions. For example, bromination/chlorination of pre-methylated pyridine derivatives using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (e.g., 0–25°C). Optimization requires monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of halogenating agents) to minimize side products .
  • Critical Parameters : Solvent polarity (e.g., dichloromethane vs. DMF) and catalyst choice (e.g., Lewis acids like FeCl₃) significantly influence regioselectivity. Purity (>95%) of intermediates, as noted in product catalogs, is essential for high yields .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to resolve methyl (δ 2.1–2.5 ppm) and halogen-substituted aromatic protons (δ 7.0–8.5 ppm).
  • HRMS : Confirm molecular ion [M+H]⁺ or [M+Na]⁺ with <2 ppm mass error.
  • Elemental Analysis : Validate C/H/N/Br/Cl ratios (±0.3% deviation).
    • Validation : Cross-reference data with computational predictions (DFT-based NMR simulations) to resolve ambiguities in aromatic proton assignments .

Advanced Research Questions

Q. How can researchers address contradictions in reactivity data between this compound and its analogs (e.g., 3-Bromo-6-chloro-2-methylpyridine)?

  • Case Study : Compare steric/electronic effects of substituents. The additional methyl group in this compound increases steric hindrance, potentially slowing nucleophilic aromatic substitution (SNAr) reactions. Use kinetic studies (e.g., variable-temperature NMR) to quantify activation energies .
  • Resolution : Perform competitive experiments with analogs under identical conditions (e.g., 80°C in DMF with K₂CO₃) to isolate steric vs. electronic contributions .

Q. What computational methods are effective for predicting the regioselectivity of cross-coupling reactions involving this compound?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices for bromine and chlorine sites, identifying the most electrophilic position.
  • Docking Studies : Model interactions with catalysts (e.g., Pd(PPh₃)₄) to predict coupling preferences (e.g., Suzuki-Miyaura at C3 vs. C6).
    • Validation : Correlate computational predictions with experimental outcomes (e.g., HPLC yields) to refine models .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental NMR chemical shifts be resolved?

  • Troubleshooting :

  • Solvent Effects : Recalculate shifts using solvent-polarizable continuum models (e.g., PCM for DMSO).
  • Conformational Sampling : Perform molecular dynamics (MD) simulations to account for rotational barriers in methyl groups.
    • Case Example : A 0.3 ppm deviation in methyl proton shifts may arise from unaccounted van der Waals interactions in DFT models. Experimental averaging via NOESY can resolve this .

Experimental Design Considerations

Q. What precautions are necessary for handling this compound in air/moisture-sensitive reactions?

  • Protocol :

  • Storage : Use anhydrous solvents (e.g., THF over molecular sieves) and store the compound under argon at –20°C.
  • Reaction Setup : Employ Schlenk lines or gloveboxes for Pd-catalyzed reactions to prevent catalyst deactivation.
    • Safety : Monitor exotherms during halogen-lithium exchanges (e.g., with n-BuLi at –78°C) to avoid thermal runaway .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.